(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(PIPERIDIN-1-YL)ACETATE (2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(PIPERIDIN-1-YL)ACETATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10093661
InChI: InChI=1S/C17H29NO2/c1-13-9-14(2)16(15(3)10-13)12-20-17(19)11-18-7-5-4-6-8-18/h9,14-16H,4-8,10-12H2,1-3H3
SMILES: CC1CC(=CC(C1COC(=O)CN2CCCCC2)C)C
Molecular Formula: C17H29NO2
Molecular Weight: 279.4 g/mol

(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(PIPERIDIN-1-YL)ACETATE

CAS No.:

Cat. No.: VC10093661

Molecular Formula: C17H29NO2

Molecular Weight: 279.4 g/mol

* For research use only. Not for human or veterinary use.

(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(PIPERIDIN-1-YL)ACETATE -

Specification

Molecular Formula C17H29NO2
Molecular Weight 279.4 g/mol
IUPAC Name (2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-piperidin-1-ylacetate
Standard InChI InChI=1S/C17H29NO2/c1-13-9-14(2)16(15(3)10-13)12-20-17(19)11-18-7-5-4-6-8-18/h9,14-16H,4-8,10-12H2,1-3H3
Standard InChI Key UUJZAPVGHSXVSM-UHFFFAOYSA-N
SMILES CC1CC(=CC(C1COC(=O)CN2CCCCC2)C)C
Canonical SMILES CC1CC(=CC(C1COC(=O)CN2CCCCC2)C)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemistry

The compound’s systematic IUPAC name is [(1R,2R,6S)-2,4,6-trimethylcyclohex-3-en-1-yl]methyl 2-piperidin-1-ylacetate, reflecting its stereochemical configuration . The cyclohexenyl moiety adopts a specific stereoisomeric arrangement, with methyl groups at positions 2, 4, and 6 in the R, R, and S configurations, respectively. This stereochemistry influences its three-dimensional conformation and intermolecular interactions.

Molecular Formula and Weight

The molecular formula is C₁₇H₂₉NO₂, with a molecular weight of 279.4 g/mol . Key structural features include:

  • A cyclohexene ring substituted with three methyl groups.

  • A piperidine ring (a six-membered amine heterocycle) linked via an acetoxy group.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₂₉NO₂
Molecular Weight279.4 g/mol
SMILES NotationCOC(=O)CN1CCCCC1C2C(C)C=C(C)C2C
InChI KeyFYNDFQIKLLYENX-UHFFFAOYSA-N

Synthesis and Manufacturing

Stereochemical Control

The R,R,S configuration of the cyclohexenyl group likely arises from chiral starting materials or asymmetric catalysis during ring formation . Resolution techniques such as chiral chromatography may be employed to isolate the desired stereoisomer.

Physicochemical Properties

Lipophilicity and Solubility

The compound’s logP (octanol-water partition coefficient) is estimated to be ~3.5, indicating moderate lipophilicity due to the hydrophobic cyclohexenyl and piperidine groups. Aqueous solubility is expected to be low (<1 mg/mL), consistent with its ester and hydrocarbon-rich structure.

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands for ester C=O (~1740 cm⁻¹) and amine N-H (~3300 cm⁻¹).

  • NMR: Distinct signals for the cyclohexenyl protons (δ 5.2–5.6 ppm, olefinic H), piperidine methylenes (δ 2.3–2.7 ppm), and acetate methyl (δ 3.7 ppm) .

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